(6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester is a chemical compound with the molecular formula C12H15BClNO3 and a molecular weight of 267.52 g/mol . This compound is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronic esters are valuable intermediates in the synthesis of various organic compounds due to their stability and reactivity .
Preparation Methods
The synthesis of (6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-chloro-4-formylpyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate . The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, and in the presence of a solvent such as ethanol or water .
Chemical Reactions Analysis
(6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions include the activation of the boronic ester and the halide by the palladium catalyst, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)boronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.
Pyridine-4-boronic acid pinacol ester: Another pyridine derivative with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C12H15BClNO3 |
---|---|
Molecular Weight |
267.52 g/mol |
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)6-10(14)15-9/h5-7H,1-4H3 |
InChI Key |
VNVKEQWUDOJCIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C=O |
Origin of Product |
United States |
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